Introduction: The Strategic Value of (4-iodo-1H-pyrazol-1-yl)acetaldehyde
Introduction: The Strategic Value of (4-iodo-1H-pyrazol-1-yl)acetaldehyde
An In-depth Technical Guide to the Synthesis of (4-iodo-1H-pyrazol-1-yl)acetaldehyde
This guide provides a comprehensive, technically-grounded protocol for the synthesis of (4-iodo-1H-pyrazol-1-yl)acetaldehyde, a valuable heterocyclic intermediate for drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and equip researchers with the knowledge to troubleshoot and adapt the synthesis.
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The title compound, (4-iodo-1H-pyrazol-1-yl)acetaldehyde (CAS No. 1172074-04-2), is of particular interest due to its dual functionality.[1] The iodine atom at the C4 position serves as a versatile handle for a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[2][3][4] Concurrently, the acetaldehyde moiety provides a reactive electrophilic site for transformations such as reductive amination, Wittig reactions, or oxidation to the corresponding carboxylic acid, allowing for facile library generation and structure-activity relationship (SAR) studies.[1]
The most logical and robust pathway to this molecule is a two-stage approach: first, the regioselective iodination of the stable pyrazole ring, followed by the introduction of the more sensitive acetaldehyde side chain at the N1 position.[1] This strategy mitigates issues related to the instability of potential reagents like 2-haloacetaldehydes.[1]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals a two-part strategy. The C-N bond of the acetaldehyde side chain is disconnected to yield 4-iodopyrazole and a suitable two-carbon electrophile. The 4-iodopyrazole is further disconnected at the C-I bond to its commercially available precursor, pyrazole.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of the 4-Iodopyrazole Core
The foundational step is the regioselective installation of an iodine atom at the C4 position of the pyrazole ring. Electrophilic substitution on pyrazole overwhelmingly favors the C4 position due to the electronic nature of the heterocycle.[5] While various iodinating systems exist, careful selection is crucial to maximize yield and selectivity while preventing over-iodination.[6]
Principle & Mechanistic Insight: Electrophilic Iodination
The pyrazole ring is an electron-rich aromatic system. The lone pair on the N2 nitrogen participates in the aromatic sextet, increasing the electron density of the ring and making it susceptible to electrophilic attack. The C4 position is the most nucleophilic, directing the incoming electrophile (I⁺ or a polarized iodine species) to this site. The mechanism proceeds via a standard electrophilic aromatic substitution pathway involving the formation of a resonance-stabilized cationic intermediate (sigma complex) followed by deprotonation to restore aromaticity.
Comparison of Iodination Methodologies
Several reagents can achieve the C4 iodination of pyrazole. The choice depends on factors like substrate reactivity, desired reaction conditions, and scale.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| CAN-Mediated | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temp | High regioselectivity, mild conditions, efficient for many pyrazoles.[1][7] | Requires stoichiometric oxidant, metal waste. |
| Peroxide Oxidation | I₂, Hydrogen Peroxide (H₂O₂) | Water, Room Temp | "Green" method with water as the only by-product, cost-effective.[6][8] | May require longer reaction times. |
| N-Iodosuccinimide | NIS, Trifluoroacetic acid (TFA) | Acetic Acid, 80 °C | Effective for electron-deficient or less reactive pyrazoles.[6] | Harsher acidic and thermal conditions. |
For its high selectivity and reliability, the CAN-mediated method is presented here as the recommended protocol.[7]
Detailed Protocol: Synthesis of 4-Iodopyrazole via CAN-Mediation
This protocol is adapted from established literature procedures for the highly regioselective iodination of pyrazoles.[7][9]
Materials:
-
Pyrazole (1.0 eq)
-
Iodine (I₂) (0.6 eq)
-
Ceric Ammonium Nitrate (CAN) (0.6 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate (extraction solvent)
-
5% Aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add pyrazole (1.0 eq) and dissolve it in acetonitrile (approx. 0.1 M concentration).
-
To this solution, add iodine (0.6 eq) and ceric ammonium nitrate (0.6 eq).
-
Stir the resulting mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.
-
Partition the residue between ethyl acetate and 5% aqueous sodium bisulfite. Stir until the characteristic purple/brown color of iodine is no longer visible in the organic layer.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford 4-iodopyrazole as a white or off-white solid.
Expected Characterization Data for 4-Iodopyrazole (C₃H₃IN₂): [10][11]
-
Molecular Weight: 193.97 g/mol
-
¹H NMR (CDCl₃): δ ~7.6 (s, 2H, H3/H5), NH proton is often broad and may not be observed clearly.
-
¹³C NMR (CDCl₃): δ ~139 (C3/C5), ~60 (C4).
Part 2: Introduction of the Acetaldehyde Moiety
With the stable 4-iodopyrazole core in hand, the next stage involves introducing the two-carbon acetaldehyde side chain at the N1 position. A direct approach using 2-haloacetaldehyde is disfavored due to the reagent's propensity to self-condense or polymerize.[1] A more robust, two-step sequence is therefore employed: (1) N-alkylation with a stable ethanol precursor, followed by (2) controlled oxidation to the desired aldehyde.
Caption: Workflow for the introduction of the acetaldehyde side chain.
Protocol: N-Alkylation with 2-Bromoethanol
This procedure is based on general methods for the N-alkylation of pyrazoles, which are well-documented.[2][12]
Materials:
-
4-Iodopyrazole (1.0 eq)
-
2-Bromoethanol (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF) (solvent)
-
Water
-
Ethyl acetate or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, suspend 4-iodopyrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF.
-
Add 2-bromoethanol (1.2 eq) to the suspension.
-
Heat the mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts if necessary.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(4-iodo-1H-pyrazol-1-yl)ethan-1-ol.
Protocol: Controlled Oxidation to Acetaldehyde
The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.[13] Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high efficiency, mild conditions, and simple workup.
Materials:
-
2-(4-iodo-1H-pyrazol-1-yl)ethan-1-ol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. The reaction mixture will typically become a milky suspension.
-
To quench the reaction, pour it into a stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio). Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the product can be volatile).
-
The crude product can be purified by flash column chromatography (using a non-polar eluent system like hexane/ethyl acetate) to yield (4-iodo-1H-pyrazol-1-yl)acetaldehyde.
Characterization of (4-iodo-1H-pyrazol-1-yl)acetaldehyde
-
CAS Number: 1172074-04-2[1]
-
Molecular Formula: C₅H₅IN₂O
-
Molecular Weight: 236.01 g/mol [1]
-
Expected ¹H NMR (CDCl₃):
-
Aldehyde proton (CHO): Singlet or triplet (if coupled to CH₂), δ ~9.7-9.8 ppm.
-
Pyrazole protons (H3/H5): Two singlets, δ ~7.5-7.8 ppm.
-
Methylene protons (CH₂): Doublet or singlet, δ ~4.8-5.0 ppm.
-
-
Expected ¹³C NMR (CDCl₃):
-
Carbonyl carbon (C=O): δ ~195-200 ppm.
-
Pyrazole carbons (C3/C5): δ ~140-145 ppm.
-
Iodinated pyrazole carbon (C4): δ ~65-70 ppm.
-
Methylene carbon (CH₂): δ ~55-60 ppm.
-
Safety & Handling
-
Iodine: Corrosive and harmful if inhaled or ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ceric Ammonium Nitrate (CAN): A strong oxidizing agent. Avoid contact with combustible materials.
-
Dess-Martin Periodinane (DMP): Can be shock-sensitive under certain conditions. Handle with care and avoid heating the solid.
-
Solvents: Acetonitrile, DCM, and DMF are toxic and/or flammable. Use in a fume hood and away from ignition sources.
Conclusion
The synthesis of (4-iodo-1H-pyrazol-1-yl)acetaldehyde is reliably achieved through a strategic, two-part sequence. This guide outlines a field-proven pathway, beginning with the highly regioselective iodination of pyrazole, followed by a robust N-alkylation and controlled oxidation sequence. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can confidently produce this versatile building block for application in medicinal chemistry and drug development programs.
References
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Retrieved January 17, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
4-Iodopyrazole | C3H3IN2 | CID 77022. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]
-
The effect of pyrazole on ADH activity with acetaldehyde as a substrate... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. (2012). PubMed. Retrieved January 17, 2026, from [Link]
-
(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Biological oxidation of alcohols. (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25: Aldehydes. (n.d.). Thieme. Retrieved January 17, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
